![molecular formula C14H22N2O4S B3974397 N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3974397.png)
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986165, is a novel, orally available small molecule inhibitor of the TYK2 kinase. TYK2 is a Janus kinase involved in the signaling of multiple cytokines, including IL-12, IL-23, and type I interferons, which play a critical role in the pathogenesis of autoimmune diseases and inflammatory disorders. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.
作用机制
BMS-986165 is a selective inhibitor of TYK2 kinase, which plays a critical role in the signaling of multiple cytokines involved in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of cytokines such as IL-12, IL-23, and type I interferons, which are known to promote inflammation and autoimmunity.
Biochemical and physiological effects:
In preclinical studies, BMS-986165 has been shown to reduce inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, BMS-986165 has been shown to have a favorable safety profile and pharmacokinetic properties in preclinical studies.
实验室实验的优点和局限性
One of the advantages of BMS-986165 is its selectivity for TYK2 kinase, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical studies and clinical trials. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of BMS-986165. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various autoimmune diseases and inflammatory disorders. Another direction is the investigation of its potential combination therapy with other targeted therapies or immunomodulatory agents. Additionally, further studies are needed to elucidate the mechanism of action and pharmacological properties of BMS-986165, as well as its potential applications in other disease areas.
科学研究应用
BMS-986165 has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. In preclinical studies, BMS-986165 has demonstrated efficacy in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also shown a favorable safety profile and pharmacokinetic properties in preclinical studies.
属性
IUPAC Name |
N-butan-2-yl-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-11(2)15-14(17)10-16(21(4,18)19)12-8-6-7-9-13(12)20-3/h6-9,11H,5,10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXRHAWYMXCKBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。